molecular formula C25H23N3O2 B6080915 2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole

2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole

Cat. No. B6080915
M. Wt: 397.5 g/mol
InChI Key: MKRQLSVNPDLXFT-UHFFFAOYSA-N
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Description

2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole, also known as BZP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. BZP belongs to the class of benzoxazole derivatives and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole works by inhibiting the activity of certain enzymes and receptors in the brain, including monoamine oxidase and the serotonin transporter. This leads to an increase in the levels of certain neurotransmitters, including serotonin and dopamine, which are associated with mood regulation and the reward system.
Biochemical and Physiological Effects:
2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole has a range of biochemical and physiological effects, including the ability to increase the levels of certain neurotransmitters, inhibit the activity of certain enzymes and receptors, and potentially have anti-inflammatory and anti-cancer properties. 2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole has also been shown to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole in lab experiments is its ability to selectively target certain enzymes and receptors in the brain. However, one limitation is that 2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole has been shown to have potential toxic effects in some studies, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression and Parkinson's disease. Another area of interest is its potential anti-inflammatory and anti-cancer properties, which may have implications for the development of new treatments for these conditions. Additionally, further research is needed to better understand the potential toxic effects of 2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole and how to mitigate these effects in future experiments.

Synthesis Methods

2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with benzyl chloride, followed by the reaction of the resulting benzyl ester with 2-(2-pyridinyl)-1-piperidinecarboxylic acid. The final step involves the cyclization of the resulting intermediate to form 2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole.

Scientific Research Applications

2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole has a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and receptors in the brain. 2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole has also been shown to have potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

(2-benzyl-1,3-benzoxazol-5-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c29-25(28-15-7-5-11-22(28)20-10-4-6-14-26-20)19-12-13-23-21(17-19)27-24(30-23)16-18-8-2-1-3-9-18/h1-4,6,8-10,12-14,17,22H,5,7,11,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRQLSVNPDLXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)OC(=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzyl-1,3-benzoxazol-5-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone

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